molecular formula C17H15N3O2S B4678537 5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4678537
M. Wt: 325.4 g/mol
InChI Key: PJTPOAATNMLIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazole derivative that exhibits unique properties, making it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating the activity of various enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been shown to exhibit neuroprotective properties in the treatment of neurodegenerative diseases. In addition, the compound has been shown to modulate the activity of various enzymes and receptors, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol is its unique chemical structure, which makes it a valuable tool for researchers in various fields. The compound exhibits unique properties that make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of the compound is its limited solubility in water, which may affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for the study of 5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol. One direction is the study of the compound's potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of the compound's mechanism of action and its interaction with various enzymes and receptors. Further studies are also needed to optimize the synthesis method of the compound and improve its solubility in water. In addition, the compound's potential as a ligand for various receptors and enzymes needs to be further explored.

Scientific Research Applications

5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has also been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry and pharmacology, the compound has been studied for its potential as a ligand for various receptors and enzymes.

properties

IUPAC Name

3-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c23-17-19-18-16(10-12-4-2-1-3-5-12)20(17)13-6-7-14-15(11-13)22-9-8-21-14/h1-7,11H,8-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTPOAATNMLIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

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